Isoquinolin-7-YL trifluoromethanesulfonate
Overview
Description
Synthesis Analysis
The synthesis of isoquinoline derivatives has been explored in several studies. For instance, a visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones has been developed, leading to the synthesis of CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones . Additionally, trifluoromethanesulfonic acid has been used as a catalyst in the intramolecular Friedel–Crafts reaction to synthesize 3,4-dihydroisoquinolin-1(2H)-one derivatives . These methods highlight the versatility of trifluoromethanesulfonate in facilitating complex organic transformations.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives and related compounds has been elucidated using various spectroscopic techniques. For example, the molecular structure of a potent broad-spectrum antibacterial isothiazoloquinolone was established using multinuclear NMR spectroscopy and X-ray crystallography . These techniques are crucial for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
Trifluoromethanesulfonate derivatives are involved in a variety of chemical reactions. Silver trifluoromethanesulfonate has been used to catalyze the cyclization of 2-alkynylbenzaldoxime derivatives into isoquinoline-N-oxides . Moreover, trifluoromethanesulfonic acid has been employed to activate imide carbonyl groups, facilitating the synthesis of isoindoloisoquinolinone alkaloids . These reactions demonstrate the reactivity and utility of trifluoromethanesulfonate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethanesulfonate derivatives are influenced by their functional groups and molecular structure. The presence of the trifluoromethyl group imparts unique properties such as increased lipophilicity and stability. The papers provided do not directly discuss the physical properties of isoquinolin-7-yl trifluoromethanesulfonate, but they do provide insights into the properties of related compounds. For example, trifluoromethanesulfonic acid has been shown to be an efficient catalyst due to its strong acidity and ability to activate various functional groups .
Scientific Research Applications
Catalysis and Synthesis of Isoquinoline Derivatives
Isoquinolin-7-YL trifluoromethanesulfonate is notably used in catalysis, particularly in the synthesis of isoquinoline derivatives. For instance, silver trifluoromethanesulfonate has been shown to effectively catalyze the cyclization of 2-alkynylbenzaldoxime derivatives into isoquinoline- N-oxides, providing a direct route to these compounds under mild conditions (Yeom, Kim, & Shin, 2008). Additionally, trifluoromethanesulfonic anhydride has been utilized for the direct conversion of various amides to isoquinoline and beta-carboline derivatives, showcasing its versatility in synthesizing complex structures (Movassaghi & Hill, 2008).
Formation of Complex Molecules
Isoquinolin-7-YL trifluoromethanesulfonate also plays a role in forming complex molecules. For example, the reaction of propyne iminium trifluoromethanesulfonates with isoquinoline has led to the creation of various salts and adducts, illustrating the compound's ability to form diverse molecular structures (Kratzer, Steinhauser, & Maas, 2014).
Pharmaceutical Synthesis
In the pharmaceutical industry, isoquinolin-7-YL trifluoromethanesulfonate is used in the synthesis of various drugs. For instance, it has been employed in the synthesis of B-Raf kinase inhibitors, demonstrating its utility in creating targeted therapeutic agents (Denni-Dischert et al., 2006).
Advanced Organic Reactions
This compound is instrumental in advanced organic reactions such as the Heck-mediated synthesis, Pummerer-type cyclization, and Friedel–Crafts reactions. These reactions are pivotal in creating complex organic structures and are used extensively in medicinal chemistry and material sciences (Pampín et al., 2003), (Saitoh et al., 2003).
properties
IUPAC Name |
isoquinolin-7-yl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-2-1-7-3-4-14-6-8(7)5-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWPQQGMFPDEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569521 | |
Record name | Isoquinolin-7-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinolin-7-YL trifluoromethanesulfonate | |
CAS RN |
135361-30-7 | |
Record name | Isoquinolin-7-yl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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